molecular formula C14H18ClFN2O B4606467 2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE

2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4606467
M. Wt: 284.75 g/mol
InChI Key: WPHBEJKCYQMOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE is a useful research compound. Its molecular formula is C14H18ClFN2O and its molecular weight is 284.75 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-chloro-6-fluorophenyl)acetyl]-4-ethylpiperazine is 284.1091691 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Biological Activity

  • The study of crystal structures and biological activities of related compounds, such as benzimidazoles with modifications similar to 1-[(2-chloro-6-fluorophenyl)acetyl]-4-ethylpiperazine, shows significant antihistaminic and antimicrobial properties. The detailed crystallographic analysis confirms the structure and provides insights into their potential applications in developing antihistaminic and antimicrobial agents (Özbey, Kuş, & Göker, 2001).

Antidepressant and Anxiolytic Effects

  • Phenylpiperazine derivatives have been investigated for their antidepressant-like and anxiolytic-like effects in animal models. These studies demonstrate the potential of phenylpiperazine compounds in treating depression and anxiety, highlighting the importance of the serotonergic system in their mechanisms of action (Pytka et al., 2015).

Herbicide Interaction and Environmental Impact

  • Research on the environmental impact of herbicides and their interaction with soil and water systems provides insights into the ecological considerations of chemical applications. Studies on atrazine and similar compounds' movement through soil to subsurface drainage highlight the need for understanding the environmental behavior of such chemicals (Jaynes, Ahmed, Kung, & Kanwar, 2001).

Synthesis and Pharmaceutical Applications

  • Investigations into the synthesis of related compounds for pharmaceutical applications, such as the Suzuki–Miyaura coupling for multikilogram synthesis, illustrate the chemical processes involved in producing medically relevant compounds. These studies contribute to the development of new drugs and intermediates (Urawa, Naka, Miyazawa, Souda, & Ogura, 2002).

Acetylcholinesterase Inhibitors

  • The design and synthesis of selective acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's show the therapeutic applications of phenylpiperazine derivatives. These compounds exhibit potential for improving cognitive functions and treating neurodegenerative conditions (Saeedi et al., 2019).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-2-17-6-8-18(9-7-17)14(19)10-11-12(15)4-3-5-13(11)16/h3-5H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHBEJKCYQMOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE

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